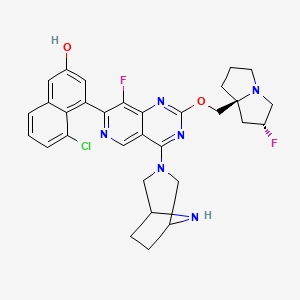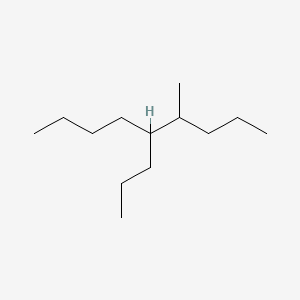
4-Methyl-5-propylnonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-propylnonane is a branched hydrocarbon with the molecular formula C13H28. It is a colorless liquid at room temperature and has a specific odor. This compound is part of the alkane family, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. Due to its branched structure, this compound exhibits unique physical and chemical properties compared to its linear counterparts .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-5-propylnonane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as nonane, with a methyl and propyl group. The reaction typically requires a catalyst, such as palladium on carbon (Pd-C), and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-propylnonane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often leading to the formation of simpler hydrocarbons.
Substitution: This reaction involves the replacement of one or more hydrogen atoms with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is usually carried out under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst, such as palladium or platinum.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides. .
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Simpler hydrocarbons
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
4-Methyl-5-propylnonane has several scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying the behavior of branched hydrocarbons in biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used as a solvent or additive in various chemical processes and products
Mechanism of Action
The mechanism of action of 4-Methyl-5-propylnonane depends on the specific application and the molecular targets involvedThe pathways involved may include signal transduction, enzyme activity modulation, and gene expression regulation .
Comparison with Similar Compounds
4-Methyl-5-propylnonane can be compared with other similar branched hydrocarbons, such as:
- 2,4-Dimethyldecane
- 5-n-Propylnonane
- 2-Methyl-5-ethylnonane
- 4-Ethyldecane
- 3-Ethyldecane
These compounds share similar structural features but differ in the position and number of branching groups. The uniqueness of this compound lies in its specific branching pattern, which influences its physical and chemical properties, as well as its reactivity and applications .
Properties
CAS No. |
62185-55-1 |
|---|---|
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
4-methyl-5-propylnonane |
InChI |
InChI=1S/C13H28/c1-5-8-11-13(10-7-3)12(4)9-6-2/h12-13H,5-11H2,1-4H3 |
InChI Key |
XSMMHKQHDCOSCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)C(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester](/img/structure/B13924475.png)


![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B13924495.png)
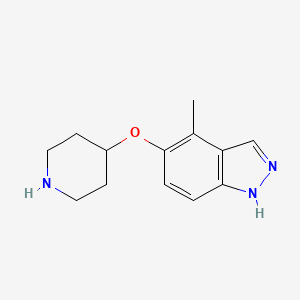

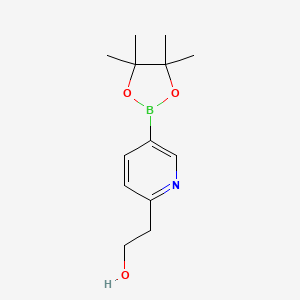

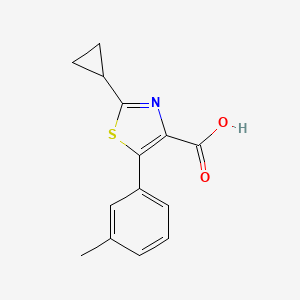
![2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13924525.png)



